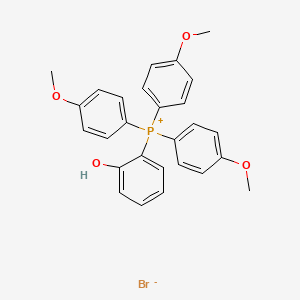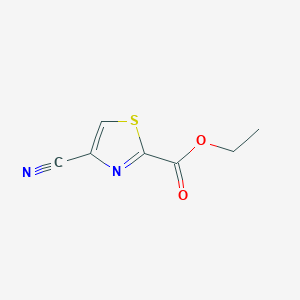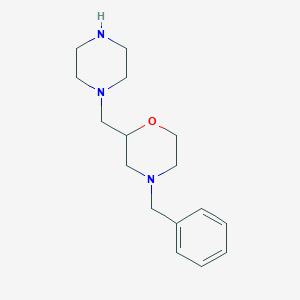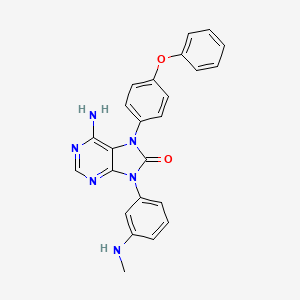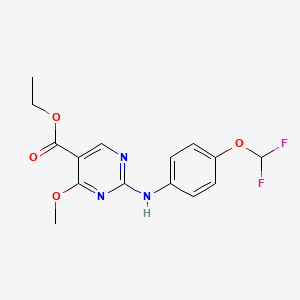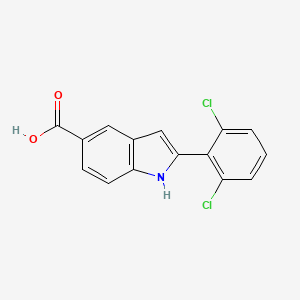
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an indole core, which is further substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of 2,6-dichlorobenzaldehyde: This can be achieved by chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst like phosphorus pentachloride under controlled temperature conditions.
Synthesis of 2,6-dichlorophenylacetic acid: This involves the reaction of 2,6-dichlorotoluene with a complex catalyst system, including palladium chloride and tert-butyl peroxy ether, followed by hydrolysis and acidification.
Cyclization to form the indole core: The 2,6-dichlorophenylacetic acid is then subjected to cyclization reactions to form the indole core, which is further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
2-(2,6-Dichlorophenyl)amino]benzaldehyde: Another compound with a dichlorophenyl group, used as a pharmaceutical impurity standard.
Uniqueness
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the carboxylic acid group also enhances its reactivity and potential for further functionalization.
特性
分子式 |
C15H9Cl2NO2 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-2-1-3-11(17)14(10)13-7-9-6-8(15(19)20)4-5-12(9)18-13/h1-7,18H,(H,19,20) |
InChIキー |
YPQKGGWTWDZPQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(N2)C=CC(=C3)C(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
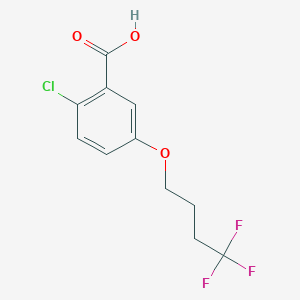
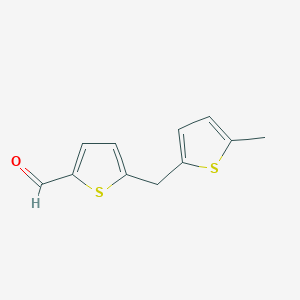
![N-hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B8518610.png)
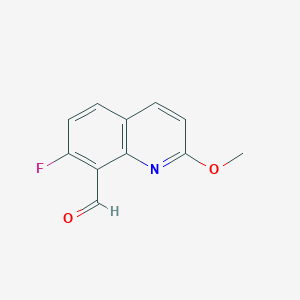
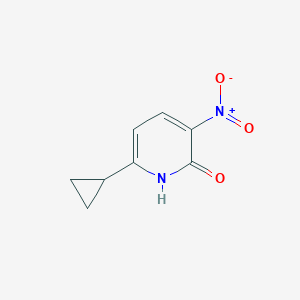
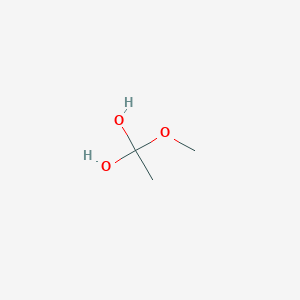
![Ethyl 3-{2-[(methylsulfonyl)oxy]ethyl}benzoate](/img/structure/B8518640.png)
